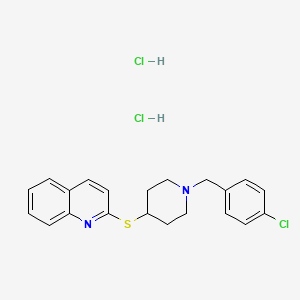
1-(2-Methyl-1-pyrrolidinyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-pyrrolidinyl)cyclohexene is an organic compound with the molecular formula C11H19N and a molecular weight of 165.281 g/mol It is a cyclic enamine, characterized by a pyrrolidine ring attached to a cyclohexene ring
Métodos De Preparación
The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene typically involves the reaction of cyclohexanone with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enamine . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-pyrrolidinyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .
Comparación Con Compuestos Similares
1-(2-Methyl-1-pyrrolidinyl)cyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler structure with a single methyl group attached to the cyclohexene ring.
3-Methylcyclohexene: Another isomer with the methyl group in a different position.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of this compound lies in the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
Número CAS |
53516-51-1 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-2-methylpyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3 |
Clave InChI |
BHPIFKGSQOHIII-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


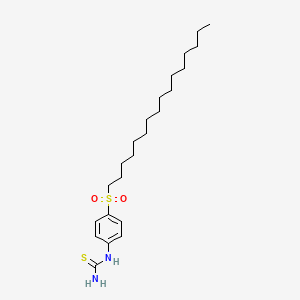
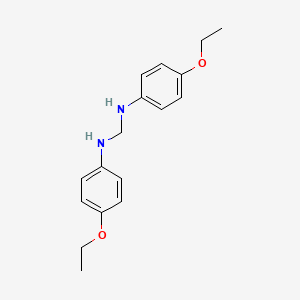


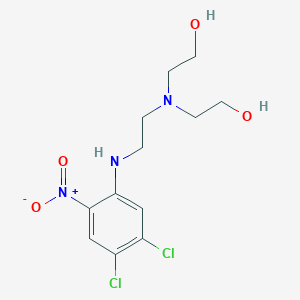
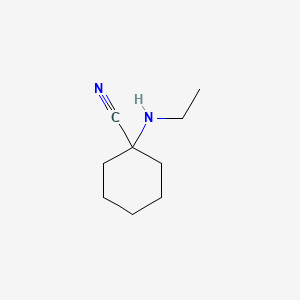
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)




